
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a synthetic herbicide that has been widely used in agricultural practices. It is a member of the pyrazole carboxamide family, which is known for its selective herbicidal activity against a wide range of weeds. DCPA has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Synthesis of Benzopyran-Annulated Pyrano [2,3-c]pyrazole Derivatives
This compound plays a crucial role in the efficient synthesis of benzopyran-annulated pyrano [2,3-c]pyrazole derivatives . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscicidal activities . Some of these analogs have shown promising human Chk1 kinase growth inhibition .
Antibacterial Properties
“N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” has been investigated for its potential antibacterial properties. Studies have shown that it exhibits activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.
Antiparasitic Effects
This compound has also been explored for its potential antiparasitic effects. In vitro studies suggest that it may be effective against various parasites, including Leishmania and Trypanosoma species.
Molecular Structure Analysis
The key feature of this compound is the biguanide group, which consists of two guanidine units connected by an imino group (C=NH). Guanidines are functional groups known for their ability to form hydrogen bonds, which can be crucial for interactions with biological molecules.
Chemical Reactions Analysis
This compound is likely synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives.
Physical and Chemical Properties Analysis
Most biguanide derivatives are solids at room temperature. The solubility of this compound may vary depending on the pH. The presence of the dichlorophenyl group might influence its lipophilicity, potentially increasing its solubility in organic solvents compared to other biguanides.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-9(6-17(2)16-7)12(18)15-11-5-8(13)3-4-10(11)14/h3-6H,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZEDDNIWFWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

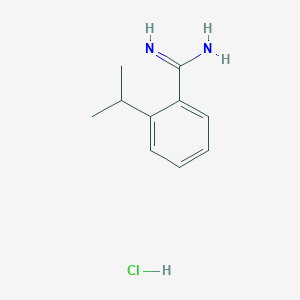
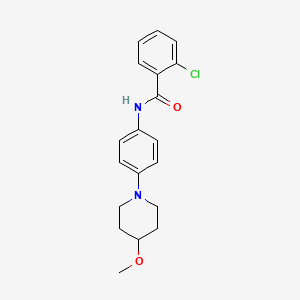
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
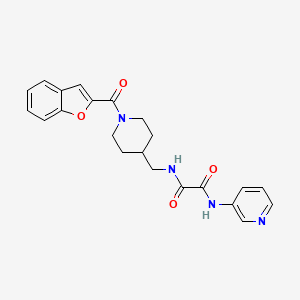
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
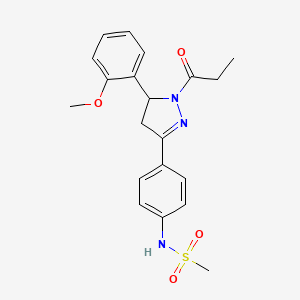
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
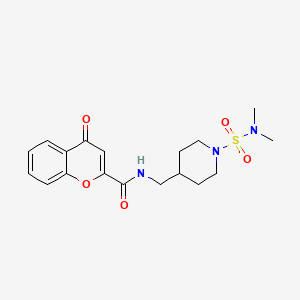

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)
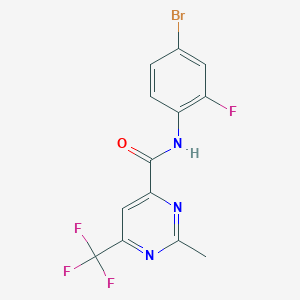
methanone](/img/structure/B2396119.png)